molecular formula C₁₉H₂₀N₄O B1663559 Niraparib CAS No. 1038915-60-4

Niraparib

Cat. No. B1663559
M. Wt: 320.4 g/mol
InChI Key: PCHKPVIQAHNQLW-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Niraparib, sold under the brand name Zejula, is an anti-cancer medication used for the treatment of epithelial ovarian, fallopian tube, or primary peritoneal cancer . It is an oral, potent, highly selective poly-ADP ribose polymerase 1 (PARP1) and PARP2 inhibitor .


Molecular Structure Analysis

Niraparib has a molecular formula of C19H20N4O and a molecular weight of 320.4 . It is a potent and highly selective inhibitor of the poly-ADP ribose polymerase (PARP) enzymes, PARP-1 and PARP-2 .


Chemical Reactions Analysis

Niraparib works by inhibiting the role of PARP enzymes, PARP-1 and PARP-2, in DNA repair. By blocking PARP enzymatic activity and increasing the formation of PARP–DNA complexes, niraparib induces DNA damage and cell death .

Scientific Research Applications

Clinical Efficacy in Ovarian Cancer

Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, has been extensively studied in the context of ovarian cancer. In a major trial, it was found to significantly prolong progression-free survival in patients with platinum-sensitive, recurrent ovarian cancer, regardless of BRCA mutation status or homologous recombination deficiency (HRD) (Mirza et al., 2016). This suggests its effectiveness as a maintenance therapy in a broad spectrum of ovarian cancer cases.

Approval and Global Adoption

The drug received its first global approval in the USA for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in response to platinum-based chemotherapy (Scott, 2017). This marked a significant milestone in the management of these cancers.

Application in Newly Diagnosed Advanced Ovarian Cancer

In addition to recurrent cases, niraparib has shown efficacy in newly diagnosed advanced ovarian cancer. A study demonstrated that among patients who had a response to platinum-based chemotherapy, those who received niraparib had significantly longer progression-free survival than those who received a placebo (González-Martín et al., 2019).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of niraparib have been studied to understand its efficacy. A comparative study of PARP inhibitors demonstrated that niraparib has favorable properties for efficacy in preclinical tumor models, offering insights into its mechanism of action and potential advantages over other drugs in its class (Sun et al., 2018).

Broader Therapeutic Applications

Research is exploring niraparib's use beyond ovarian cancer. For instance, its combination with anti-PD1/anti-PD-L1 in preclinical models shows enhancedanti-tumor activity, indicating potential for wider therapeutic applications, including in breast and prostate cancer (Wang et al., 2018).

Advanced Prostate Cancer

Niraparib's efficacy extends to metastatic castration-resistant prostate cancer (mCRPC) with biallelic DNA-repair gene defects. In a phase II study, niraparib demonstrated clinical activity with durable responses, especially in patients with biallelic BRCA mutation carriers (Smith et al., 2019).

Safety and Dose Modification

The safety profile of niraparib and dose modification strategies have been evaluated in detail. These studies are crucial for optimizing the therapeutic window and managing adverse events, thus enhancing patient outcomes (Berek et al., 2018).

Safety And Hazards

Niraparib has a manageable tolerability profile with myelosuppression as the main safety concern. Hematological reactions were managed with monitoring and dose reduction or interruption . It’s important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While the future directions of Niraparib are not explicitly mentioned in the available resources, ongoing trials and biological rationale of combination treatments involving niraparib, with particular focus on antiangiogenic drugs, immune checkpoint inhibitors and cyclic GMP-AMP synthase stimulator of interferon genes (cGAS/STING) pathway are being explored .

properties

IUPAC Name

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKPVIQAHNQLW-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146129
Record name Niraparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. PARPs play an important role in DNA repair. They recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. If BER is impaired, SSBs accumulate and become DSBs, forcing cells to rely on other repair pathways, mainly the homologous recombination (HR) and the nonhomologous end joining, to repair DNA damages. However, some cells can have defective or deficient HR resulting from specific mutations in DNA repair genes, such as BRCA1 and 2. Inhibiting PARPs in the presence of HR deficiency leads to a phenomenon called 'synthetic lethality,' whereby the PARP inhibitor impedes BER, leading to genetic instability and cell death. Selectivity towards PARP-1 and PARP-2 is 100-fold higher than for other PARP family members. Niraparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death.
Record name Niraparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Niraparib

CAS RN

1038915-60-4
Record name Niraparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038915-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niraparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niraparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Niraparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-4827, HCl salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIRAPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMC2H89N35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niraparib
Reactant of Route 2
Niraparib
Reactant of Route 3
Niraparib
Reactant of Route 4
Niraparib
Reactant of Route 5
Niraparib
Reactant of Route 6
Reactant of Route 6
Niraparib

Citations

For This Compound
13,700
Citations
LJ Scott - Drugs, 2017 - Springer
… , niraparib … Niraparib is also in development for use in other solid tumours, including breast and prostate cancer. This article summarizes the milestones in the development of niraparib …
Number of citations: 144 link.springer.com
SK Sandhu, WR Schelman, G Wilding, V Moreno… - The lancet …, 2013 - thelancet.com
… A recommended phase 2 dose of 300 mg/day niraparib is well tolerated. Niraparib should be further assessed in inherited and sporadic cancers with homologous recombination DNA …
Number of citations: 600 www.thelancet.com
A González-Martín, B Pothuri, I Vergote… - … England Journal of …, 2019 - Mass Medical Soc
Background Niraparib, an inhibitor of poly(adenosine diphosphate [ADP]–ribose) polymerase (PARP), has been associated with significantly increased progression-free survival among …
Number of citations: 503 www.nejm.org
MR Mirza, BJ Monk, J Herrstedt, AM Oza… - … England Journal of …, 2016 - Mass Medical Soc
… We sought to evaluate the efficacy of niraparib versus … The antitumor activity of niraparib was initially observed in a … the efficacy and safety of niraparib versus placebo as maintenance …
Number of citations: 260 www.nejm.org
P Jones, K Wilcoxen, M Rowley, C Toniatti - 2015 - ACS Publications
… and discovery of niraparib, a potent PARP-1/2 inhibitor with good cell based activity, selectivity for cancer over normal cells, and oral bioavailability. Niraparib was characterized in a …
Number of citations: 145 pubs.acs.org
KN Moore, AA Secord, MA Geller, DS Miller… - The Lancet …, 2019 - thelancet.com
… In this study (QUADRA), we investigated the activity of niraparib monotherapy as the fourth … We observed clinically relevant activity of niraparib among women with heavily pretreated …
Number of citations: 407 www.thelancet.com
JS Berek, UA Matulonis, U Peen, P Ghatage… - Annals of …, 2018 - Elsevier
Background Niraparib is a poly(ADP-ribose) polymerase inhibitor approved in the USA and Europe for maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian …
Number of citations: 163 www.sciencedirect.com
Y Kanjanapan, S Lheureux, AM Oza - Expert Opinion on …, 2017 - Taylor & Francis
… Niraparib improved progression free survival over placebo in all groups of women. The … of benefit from niraparib maintenance. Additional studies are underway with niraparib in the first …
Number of citations: 27 www.tandfonline.com
A Lee - Targeted Oncology, 2021 - Springer
… of niraparib as first-line maintenance therapy for advanced ovarian cancer. The pharmacological properties of niraparib are summarised in Table 1. The discussion of niraparib for …
Number of citations: 15 link.springer.com
YA Heo, ST Duggan - Targeted oncology, 2018 - Springer
… Niraparib had a manageable tolerability profile, with the majority of grade 3 or 4 adverse … interruption or modification of niraparib. Current evidence suggests that niraparib is an effective …
Number of citations: 22 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.